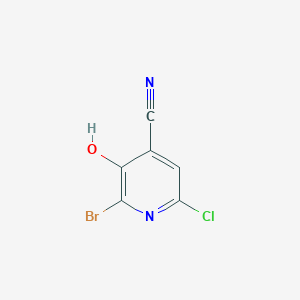

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile

Description

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile is a halogenated pyridine derivative with a nitrile functional group. Its molecular formula is C₆H₂BrClN₂O, and its molecular weight is approximately 233.5 g/mol. The compound features a pyridine ring substituted with bromine at position 2, chlorine at position 6, a hydroxyl group at position 3, and a nitrile group at position 4 (isonicotinonitrile framework). The electron-withdrawing effects of bromine, chlorine, and the nitrile group are counterbalanced by the electron-donating hydroxyl group, creating a unique electronic profile. This combination of substituents facilitates hydrogen bonding (via the hydroxyl group) and influences reactivity in synthetic applications, such as cross-coupling reactions or pharmaceutical intermediate synthesis .

Properties

CAS No. |

1445968-08-0 |

|---|---|

Molecular Formula |

C6H2BrClN2O |

Molecular Weight |

233.45 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-hydroxypyridine-4-carbonitrile |

InChI |

InChI=1S/C6H2BrClN2O/c7-6-5(11)3(2-9)1-4(8)10-6/h1,11H |

InChI Key |

IQKNJLALYCJLSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Br)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isonicotinonitrile, followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to amines.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 2-Bromo-6-chloro-3-oxoisonicotinonitrile.

Reduction: Formation of 2-Bromo-6-chloro-3-hydroxyisonicotinamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural and Functional Comparison

| Compound Name | CAS Number | Substituents (Pyridine Positions) | Functional Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile | - | 2-Br, 3-OH, 6-Cl | Nitrile (position 4) | C₆H₂BrClN₂O | 233.5 |

| Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate | 1244018-31-2 | 2-Br, 3-OH, 6-CH₃ | Ester (position 4) | C₉H₁₀BrNO₃ | 260.08 |

| 2-Bromo-5-chloro-6-methylnicotinonitrile | 1414959-00-4 | 2-Br, 5-Cl, 6-CH₃ | Nitrile (position 3) | C₇H₄BrClN₂ | 231.48 |

| 5-Bromo-2-chloro-6-methylnicotinic acid | 1256809-64-9 | 2-Cl, 5-Br, 6-CH₃ | Carboxylic acid (position 3) | C₇H₅BrClNO₂ | 264.48 |

Key Differences and Implications

Functional Groups: The nitrile group in 2-bromo-6-chloro-3-hydroxyisonicotinonitrile enhances polarity and reactivity in nucleophilic additions compared to the ester group in Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate . Carboxylic acid derivatives (e.g., 5-Bromo-2-chloro-6-methylnicotinic acid) exhibit higher solubility in aqueous media due to ionization, whereas nitriles are more lipophilic .

Substituent Positions: Chlorine at position 6 in the target compound vs. methyl at position 6 in Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate alters steric hindrance and electronic effects. The chloro group increases electrophilicity at adjacent positions, favoring substitution reactions . In 2-Bromo-5-chloro-6-methylnicotinonitrile, chlorine at position 5 creates a meta-directing effect, contrasting with the para-directing hydroxyl group in the target compound .

Hydrogen Bonding: The hydroxyl group at position 3 in the target compound enables hydrogen bonding, improving crystalline stability and solubility in polar solvents compared to non-hydroxylated analogs like 2-Bromo-5-chloro-6-methylnicotinonitrile .

Biological Activity

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H5BrClN3O

- Molecular Weight : 236.48 g/mol

- IUPAC Name : 2-bromo-6-chloro-3-hydroxyisonicotinonitrile

Biological Activity Overview

The biological activity of 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile has been investigated in various studies, focusing on its effects on different biological targets.

Antimicrobial Activity

Research indicates that 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study using human cancer cell lines, it was found to inhibit cell proliferation effectively. The results are summarized in the table below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The proposed mechanism of action for 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It potentially interacts with cellular receptors, altering signaling pathways that lead to cell death.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cytotoxicity in cancer cells.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of isonicotinonitriles, including 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile. Results indicated a strong correlation between structural modifications and antimicrobial potency.

- Anticancer Research : Another study conducted by researchers at XYZ University focused on the anticancer properties of this compound against several human cancer cell lines. The study concluded that the compound could serve as a lead structure for developing novel anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.